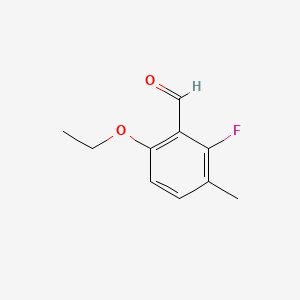

6-Ethoxy-2-fluoro-3-methylbenzaldehyde

Description

6-Ethoxy-2-fluoro-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at position 6, a fluorine atom at position 2, and a methyl group at position 3 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents.

The ethoxy group is an electron-donating substituent, while the fluorine atom is electron-withdrawing, creating a unique electronic profile that may influence reactivity in coupling reactions, nucleophilic substitutions, or as a precursor for heterocyclic compounds.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

6-ethoxy-2-fluoro-3-methylbenzaldehyde |

InChI |

InChI=1S/C10H11FO2/c1-3-13-9-5-4-7(2)10(11)8(9)6-12/h4-6H,3H2,1-2H3 |

InChI Key |

QHVJDKYHFVWLGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde typically involves the introduction of ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products

Oxidation: 6-Ethoxy-2-fluoro-3-methylbenzoic acid

Reduction: 6-Ethoxy-2-fluoro-3-methylbenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Ethoxy-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physical Properties

Key analogues include:

| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 6-Ethoxy-2-fluoro-3-methylbenzaldehyde | Ethoxy (6), F (2), CH₃ (3) | C₁₀H₁₁FO₂ | Not reported | Not reported | Not reported |

| 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde | Benzyloxy (6), F (2), CH₃ (3) | C₁₅H₁₃FO₂ | 244.26 | 1.184 (predicted) | 364.9 (predicted) |

| 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde | Cl (6), F (2), methoxymethoxy (3) | C₁₀H₁₀ClFO₃ | Not reported | Not reported | Not reported |

Key Observations:

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS 2432849-04-0):

- The benzyloxy group increases molar mass (244.26 g/mol) and boiling point (364.9°C predicted) compared to the ethoxy analogue, due to the larger aromatic substituent .

- Higher density (1.184 g/cm³) suggests greater molecular packing efficiency.

The methoxymethoxy group (-OCH₂OCH₃) at position 3 may enhance solubility in polar solvents compared to methyl or ethoxy groups .

Ethoxy vs. Benzyloxy :

- Ethoxy is less sterically demanding than benzyloxy, making 6-Ethoxy-2-fluoro-3-methylbenzaldehyde more suitable for reactions requiring moderate steric environments.

- Benzyloxy derivatives are often used in protecting group strategies, whereas ethoxy may offer better metabolic stability in drug design.

Commercial and Research Relevance

- Discontinuation Note: The discontinuation of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde may drive synthetic chemists to explore alternatives like the benzyloxy or chloro analogues, which remain available or synthesizable.

Biological Activity

6-Ethoxy-2-fluoro-3-methylbenzaldehyde, a compound with the chemical formula C11H13F1O2, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

- Molecular Formula : C11H13F1O2

- CAS Number : 2385877-48-3

- IUPAC Name : 6-Ethoxy-2-fluoro-3-methylbenzaldehyde

The biological activity of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been noted:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may play a role in cancer cell proliferation and other pathological processes.

- Cell Cycle Modulation : It has been reported to induce cell cycle arrest at the G2-M phase in cancer cells, suggesting its potential as an antitumor agent .

- Tubulin Interaction : Similar compounds have been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 6-Ethoxy-2-fluoro-3-methylbenzaldehyde and related derivatives:

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| 6-Ethoxy-2-fluoro-3-methylbenzaldehyde | HeLa | 6.3 | Antiproliferative |

| 6-Ethoxy derivative (4t) | L1210 | 2.0 | High potency against leukemia |

| 6-Ethoxy derivative (4t) | FM3A | 2.8 | Anticancer activity |

| 6-Ethoxy derivative (4t) | Molt/4 | 1.2 | Strong antitumor effect |

| 6-Ethoxy derivative (4t) | CEM | 2.8 | Effective against T-cell leukemia |

Case Studies and Research Findings

- Anticancer Properties : In studies involving various cancer cell lines, 6-Ethoxy-2-fluoro-3-methylbenzaldehyde demonstrated significant antiproliferative effects, particularly against human cervix carcinoma (HeLa) cells with an IC50 value of 6.3 nM. This suggests a strong potential for development as an anticancer therapeutic .

- Comparison with Analogues : Research indicates that modifications in the substituent groups on the benzaldehyde structure can drastically affect biological activity. For instance, replacing the ethoxy group with a methoxy group resulted in reduced potency, highlighting the importance of functional groups in modulating activity .

- Mechanistic Insights : The compound's mechanism involves binding to tubulin and inhibiting its polymerization, which is critical for cell division. This interaction leads to cell cycle arrest and apoptosis in susceptible cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.